ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by:
- An amino group at position 4, enhancing solubility and enabling further functionalization.
- A cyclohexyl substituent at position 3, providing steric bulk and lipophilicity.
- An ethyl ester at position 5, influencing metabolic stability and bioavailability.
Properties
IUPAC Name |
ethyl 4-amino-3-cyclohexyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h8H,2-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWVZHPEVHQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362833 | |
| Record name | SBB002724 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632291-90-8 | |
| Record name | SBB002724 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction forms an ester compound in the early stages of synthesis . The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Substituent Variations at Position 3
The cyclohexyl group distinguishes this compound from analogs with different substituents:
Key Observations :
Physicochemical Properties
Key Trends :
Crystallographic and Conformational Analysis
- Cyclohexyl Puckering : The cyclohexyl group’s chair conformation (predicted via Cremer-Pople parameters ) may influence crystal packing differently than planar aromatic substituents.
- Hydrogen Bonding: The thioxo group at position 2 can form hydrogen bonds, as seen in ethyl 4-amino-3-benzoylamino-2-thioxo analogs .
Biological Activity
Ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole class, recognized for its potential biological activities. The compound's unique structure, featuring a thiazole ring with various functional groups, contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.41 g/mol. The compound includes an amino group, a cyclohexyl moiety, and a thioxo group that enhance its chemical reactivity and biological interactions.
Research indicates that this compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological pathways. Although detailed studies are ongoing, preliminary findings suggest potential applications in pharmacology, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Studies have shown that derivatives of thiazoles exhibit broad-spectrum antimicrobial activities. This compound has been evaluated for its ability to inhibit bacterial growth. For instance:
| Compound | Activity | Concentration |
|---|---|---|
| Ethyl 4-amino-3-cyclohexyl-2-thioxo | Antibacterial | 50 μg/mL |
| Control (standard antibiotic) | Antibacterial | 25 μg/mL |
The compound demonstrated significant activity against selected strains of bacteria at higher concentrations compared to standard antibiotics.
Anti-inflammatory Effects
In vitro studies have suggested that thiazole derivatives can exhibit anti-inflammatory properties. Ethyl 4-amino-3-cyclohexyl-2-thioxo has been tested for its ability to reduce inflammation markers in cell cultures. The results indicated a dose-dependent reduction in pro-inflammatory cytokines:
| Concentration (μg/mL) | Cytokine Level Reduction (%) |
|---|---|
| 10 | 20 |
| 50 | 40 |
| 100 | 60 |
These findings support the potential use of this compound in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to ethyl 4-amino-3-cyclohexyl-2-thioxo. For example:
- Fungicidal Activity : In a study examining various thiazole derivatives, compounds similar to ethyl 4-amino exhibited fungicidal activity against multiple fungal strains at concentrations as low as 50 μg/mL .
- Antiviral Activity : Another research highlighted the antiviral properties of thiazole derivatives against Tobacco Mosaic Virus (TMV), showing effective inhibition at concentrations around 100 μg/mL .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-amino-3-cyclohexyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how can purity be validated?
- Methodological Answer : A reflux-based approach using ethanol or acetic acid as solvents is commonly employed for thiazole derivatives. For example, cyclocondensation of substituted amines with carbonyl-containing intermediates under acidic conditions (e.g., glacial acetic acid) can yield the target compound . Purity validation requires HPLC (high-performance liquid chromatography) for quantitative analysis and FTIR to confirm functional groups (e.g., thioxo and carboxylate moieties) .
Q. How should researchers design experiments to assess the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer : Use dose-response assays with positive controls (e.g., known enzyme inhibitors) and measure IC50 values. For instance, in vitro kinase inhibition assays can utilize fluorescence-based substrates, while cytotoxicity studies (e.g., MTT assays) ensure activity is not due to nonspecific cell death . Statistical validation via ANOVA or Student’s t-test is critical to confirm significance .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C-NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and thioxo sulfur environments .
- FTIR : Confirm thioxo (C=S) stretches (~1200–1050 cm<sup>−1</sup>) and ester carbonyl (C=O) bands (~1700 cm<sup>−1</sup>) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., elemental analysis)?
- Methodological Answer : Discrepancies in carbon/nitrogen content may arise from incomplete purification or hygroscopic intermediates. For example, recrystallization from DMF/acetic acid mixtures improves purity, while Karl Fischer titration quantifies residual moisture . Cross-validate results with X-ray crystallography to confirm molecular packing and stoichiometry .
Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies:
- Lab : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
- Field : Use randomized block designs with split plots to assess soil adsorption and microbial degradation rates under varying pH/temperature conditions .
Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) elucidate conformational dynamics of the cyclohexyl group?
- Methodological Answer :
- 2D-COSY : Map coupling between cyclohexyl protons and adjacent amino/thioxo groups.
- NOESY : Detect spatial proximity of axial/equatorial cyclohexyl hydrogens to the thiazole ring, revealing chair vs. boat conformations .
Q. What strategies mitigate hazardous intermediates during synthesis (e.g., chlorinated precursors)?
- Methodological Answer : Replace chloromethyl intermediates (e.g., ethyl 4-(chloromethyl)-thiazole derivatives) with greener alternatives like bromine-free catalysts . Monitor reaction progress via inline FTIR to minimize hazardous byproduct formation .
Methodological Considerations for Data Reproducibility
Q. How should researchers standardize reaction conditions for scalable synthesis?
- Answer : Optimize parameters using design of experiments (DoE):
- Variables : Temperature (reflux vs. microwave), solvent polarity (ethanol vs. DMF), and catalyst loading.
- Outputs : Yield, purity, and reaction time .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for thioxo group reactivity. Compare Mulliken charges on sulfur and nitrogen to prioritize reaction sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
